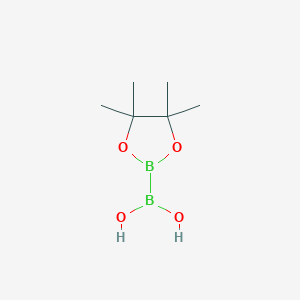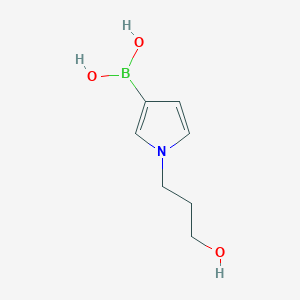
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a pyrrole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The boronic acid group imparts unique reactivity, making it a valuable building block for the synthesis of complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid typically involves the reaction of a pyrrole derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of a halogenated pyrrole with a boronic acid or boronate ester under mild conditions . This reaction is known for its functional group tolerance and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like tetrahydrofuran or dimethylformamide.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
(1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical applications. The compound can inhibit enzymes by binding to active site residues, thereby modulating their activity .
Comparación Con Compuestos Similares
Phenylboronic acid: Another boronic acid derivative with similar reactivity but different structural features.
2-Pyridylboronic acid: Contains a pyridine ring instead of a pyrrole ring, offering different electronic properties.
3-Hydroxypropylboronic acid: Lacks the pyrrole ring, resulting in different reactivity and applications.
Uniqueness: (1-(3-Hydroxypropyl)-1H-pyrrol-3-yl)boronic acid is unique due to the combination of the pyrrole ring and the boronic acid group, which imparts distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C7H12BNO3 |
|---|---|
Peso molecular |
168.99 g/mol |
Nombre IUPAC |
[1-(3-hydroxypropyl)pyrrol-3-yl]boronic acid |
InChI |
InChI=1S/C7H12BNO3/c10-5-1-3-9-4-2-7(6-9)8(11)12/h2,4,6,10-12H,1,3,5H2 |
Clave InChI |
BMKJFIHREPUFTM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(C=C1)CCCO)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




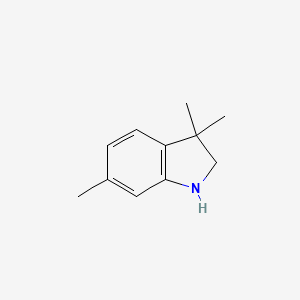
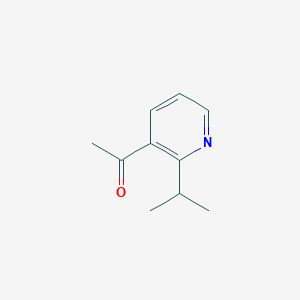





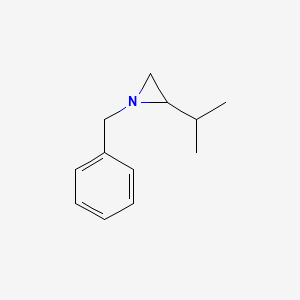

![Ethyl 2-[(2-aminoethyl)(methyl)amino]acetate](/img/structure/B11917526.png)
